N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in various biological processes . By inhibiting these enzymes, the compound can disrupt cellular functions and lead to the death of microbial or cancer cells .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: This compound has shown similar biological activities but with different potency and selectivity.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine: This compound has been studied for its potential as an anticonvulsant agent.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: This compound has shown enhanced cytotoxic activity against cancer cells.
Properties
Molecular Formula |
C11H13N3O3S2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S2/c1-3-10-12-13-11(18-10)14-19(15,16)9-6-4-8(17-2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
LQLQSMXWQAPUME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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